This compound can be classified under heterocyclic compounds due to its oxadiazole framework. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole suggests potential applications in medicinal chemistry and drug development.
The synthesis of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole typically involves several key steps:
The general reaction conditions may include refluxing in solvents like ethanol or toluene and monitoring progress via thin-layer chromatography (TLC) .
The molecular structure of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole features:
The compound's structure can be analyzed using various spectroscopic techniques:
5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole can participate in several chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole is often linked to their ability to interact with biological targets such as enzymes or receptors:
In vitro studies have indicated that derivatives of oxadiazoles exhibit significant activity against various pathogens and cancer cell lines .
The physical and chemical properties of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole include:
Property | Value |
---|---|
Molecular Weight | Approximately 320 g/mol |
Melting Point | Typically ranges between 150–160 °C |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under normal laboratory conditions but may decompose under extreme heat |
These properties are critical for determining the handling and application of the compound in laboratory settings .
The applications of 5-Phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-y)-1,2,4 oxadiazole span various fields:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century due to stability concerns and synthetic challenges [4]. Its medicinal relevance emerged in the 1940s with biological activity studies, culminating in the 1960s introduction of Oxolamine as the first commercial drug containing this scaffold—a cough suppressant targeting airway sensory nerves [4]. This breakthrough validated 1,2,4-oxadiazoles as pharmacologically viable motifs. Over the past 40 years, advancements in synthetic methodologies (e.g., amidoxime-ester cyclization) accelerated drug development [4]. Notable milestones include:
Natural products like Phidianidine A/B (sea slug-derived cytotoxins) and quisqualic acid (plant-derived glutamate receptor agonist) further highlighted the scaffold’s biological significance [4]. The discovery of S1P1 receptor agonists for autoimmune diseases (e.g., derivatives of 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acid) underscored its role in immunomodulation [5].
Table 1: Key 1,2,4-Oxadiazole Derivatives in Therapeutics
Compound | CAS No. | Therapeutic Application | Molecular Weight |
---|---|---|---|
5-Phenyl-3-propyl-1,2,4-oxadiazole | N/A | Early-discovery chemical building block | 188.23 g/mol [1] |
2-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine | 13389-61-2 | Anticancer/antibacterial scaffold | 223.24 g/mol [2] |
5-Phenyl-3-(pyridin-3-yl)-1,2,4-oxadiazole | 330656-02-5 | Antibiotic potentiation agent | 223.24 g/mol [3] |
Bis-oxadiazoles like 5-phenyl-3-(5-phenyl-1,2,4-oxadiazol-3-yl)-1,2,4-oxadiazole feature coplanar aromatic systems connected via a central oxadiazole ring, enabling extended π-conjugation and enhanced dipole moments (∼3.5 Debye). This configuration promotes:
As bioisosteres, 1,2,4-oxadiazoles mimic ester and amide functionalities but resist hydrolytic degradation. For example, in LpxC inhibitors, the bis-oxadiazole core replaces oxazoline rings while maintaining zinc-chelating capacity via the hydroxamic acid group [6]. This is critical for targeting Gram-negative bacteria (e.g., Pseudomonas aeruginosa), where enzyme flexibility demands precise ligand geometry [6]. In prodrug design (e.g., TH-701 derivatives), bis-oxadiazoles mask amidine groups, reducing basicity (pKa shift from 10.99 to ∼7.5) and increasing lipophilicity (cLogP from −0.26 to 2.8–4.2), thereby enhancing oral bioavailability .
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Impact on Drug Design |
---|---|---|---|
Hydrolytic stability | Low | High | Prolongs half-life in acidic/alkaline media [4] |
Dipole moment | 1.5–1.8 Debye | 3.0–3.5 Debye | Strengthens target binding affinity |
Metabolic susceptibility | High | Moderate | Reduces first-pass metabolism |
Hydrogen-bonding capacity | Donor/acceptor | Acceptor only | Fine-tunes solubility and selectivity [6] |
Aryl-substituted bis-oxadiazoles enable simultaneous modulation of structurally diverse targets due to their dual pharmacophore display. Key applications include:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: